1-{1-[3-(2-furyl)-1-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethyl}-4-methylpiperazine
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Overview
Description
1-{1-[3-(2-furyl)-1-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethyl}-4-methylpiperazine is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.20082506 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antidepressant and Anxiolytic Effects
Phenylpiperazine derivatives, including those related to the specified compound, have been studied for their antidepressant and anxiolytic effects in animal models. These studies have shown that compounds like HBK-14 and HBK-15 possess high or moderate affinity for serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors, being full 5-HT1A and 5-HT7 receptor antagonists, demonstrating potent antidepressant-like activity and anxiolytic-like properties. This suggests a potential application in the development of new treatments for depression and anxiety disorders (Pytka et al., 2015).
Alpha(1)-Adrenoceptor Antagonists
Research into alpha(1)-adrenoceptor blocking properties has led to the synthesis and biological characterization of compounds designed to match a three-dimensional pharmacophore model for alpha(1)-AR antagonists. This includes derivatives of trazodone, where the triazolopyridine moiety is replaced with different heteroaromatic rings, indicating their potential as alpha(1)-AR antagonists with very good affinity and selectivity (Betti et al., 2002).
Antibacterial Activity
A series of novel triazole analogues of piperazine have been synthesized and evaluated for their antibacterial activity against human pathogenic bacteria. Compounds with specific moieties on the piperazine ring showed significant inhibition of bacterial growth, highlighting their potential as antibacterial agents (Nagaraj et al., 2018).
High-affinity 5-HT1A Serotonin Ligands
A study on arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands has found that N4-substitution of such compounds can enhance their affinity for 5-HT1A sites. This research highlights the potential application of these compounds in the development of treatments targeting serotonin receptors (Glennon et al., 1988).
Adenosine A(3) Receptor Antagonists
The synthesis of 5-N-(substituted phenylcarbamoyl)amino-8-substituted-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines has shown that these derivatives are highly potent and selective human A3 adenosine receptor antagonists. This discovery opens new perspectives for the characterization of A3 receptors in various diseases, indicating a potential application in therapeutic interventions (Baraldi & Borea, 2000).
Mechanism of Action
The mechanism of action of 1,2,4-triazole derivatives in biological systems is often related to their ability to interact with various enzymes and receptors . For example, some 1,2,4-triazole derivatives are known to inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes .
Future Directions
The future research directions for 1,2,4-triazole derivatives could involve exploring their potential uses in various therapeutic areas, given their wide range of biological activities . Additionally, research could also focus on improving their synthesis methods to increase yield and reduce environmental impact.
Properties
IUPAC Name |
1-[1-[5-(furan-2-yl)-2-(4-methoxyphenyl)-1,2,4-triazol-3-yl]ethyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-15(24-12-10-23(2)11-13-24)20-21-19(18-5-4-14-27-18)22-25(20)16-6-8-17(26-3)9-7-16/h4-9,14-15H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYWWIKKRDLEIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NN1C2=CC=C(C=C2)OC)C3=CC=CO3)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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